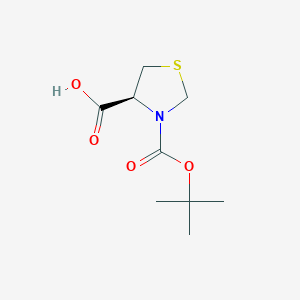

Boc-D-thz-OH

説明

BenchChem offers high-quality Boc-D-thz-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-thz-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWNZTPXVSWUKF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350897 | |

| Record name | BOC-D-THZ-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63091-82-7 | |

| Record name | BOC-D-THZ-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3-(tert-Butoxycarbonyl)thiazolidine-4-carboxylic acid (Boc-D-thz-OH)

This guide provides a comprehensive technical overview of (R)-3-(tert-butoxycarbonyl)thiazolidine-4-carboxylic acid, commonly referred to as Boc-D-thz-OH. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document delves into the molecule's chemical structure, a detailed synthesis protocol with mechanistic insights, and its critical applications, particularly in solid-phase peptide synthesis (SPPS).

Introduction: The Significance of Boc-D-thz-OH in Peptide Chemistry

Boc-D-thz-OH is a pivotal building block in synthetic organic chemistry, most notably in the assembly of complex peptides and peptidomimetics.[1] The molecule is a protected form of D-thiazolidine-4-carboxylic acid, a cyclic amino acid analog where the side chain of cysteine is cyclized with a formaldehyde-derived methylene group. The strategic installation of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for precise control during peptide synthesis, preventing unwanted side reactions and enabling the sequential addition of amino acids to a growing peptide chain.[1] The thiazolidine moiety itself imparts unique conformational constraints on the peptide backbone, which can lead to enhanced biological activity and stability.[1]

Chemical Structure and Properties

The chemical identity of Boc-D-thz-OH is defined by its unique arrangement of a thiazolidine ring, a carboxylic acid functional group, and a Boc-protecting group. The "D" designation in its name signifies the stereochemistry at the alpha-carbon (C4), which is derived from D-cysteine.

Table 1: Physicochemical Properties of Boc-D-thz-OH

| Property | Value |

| IUPAC Name | (R)-3-(tert-butoxycarbonyl)thiazolidine-4-carboxylic acid |

| Synonyms | Boc-D-Thioproline, N-Boc-D-thiazolidine-4-carboxylic acid |

| CAS Number | 63091-82-7 |

| Molecular Formula | C9H15NO4S |

| Molecular Weight | 233.28 g/mol |

| Appearance | White to off-white crystalline powder |

| SMILES | CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)O |

Data sourced from commercial supplier information.[2]

Synthesis of Boc-D-thz-OH: A Step-by-Step Protocol and Mechanistic Discussion

The synthesis of Boc-D-thz-OH is a multi-step process that begins with the formation of the thiazolidine ring from D-cysteine, followed by the protection of the secondary amine with a Boc group. The following protocol is a well-established method adapted from literature procedures for similar compounds.

Materials and Reagents

-

D-Cysteine

-

Formaldehyde (37% solution in water)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium Hydroxide (NaOH)

-

Dioxane

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Experimental Protocol

Step 1: Synthesis of D-Thiazolidine-4-carboxylic acid

-

In a round-bottom flask, dissolve D-cysteine in deionized water.

-

Cool the solution in an ice bath and slowly add an aqueous solution of formaldehyde with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The product, D-thiazolidine-4-carboxylic acid, can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and drying.

Step 2: N-Boc Protection of D-Thiazolidine-4-carboxylic acid

-

Suspend D-thiazolidine-4-carboxylic acid in a mixture of dioxane and water.

-

Cool the suspension in an ice bath and add a solution of sodium hydroxide to maintain a basic pH.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane to the reaction mixture.

-

Allow the reaction to stir overnight at room temperature.

-

After the reaction is complete, acidify the mixture with a cold solution of hydrochloric acid to a pH of approximately 2-3.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a mixture of ethyl acetate and hexane to yield pure Boc-D-thz-OH as a white solid.

Reaction Mechanism

The synthesis of Boc-D-thz-OH proceeds through two key mechanistic steps: the formation of the thiazolidine ring and the subsequent N-Boc protection.

Thiazolidine Ring Formation:

The formation of the thiazolidine ring is a classic example of a condensation reaction between a thiol (the sulfhydryl group of cysteine) and an aldehyde (formaldehyde), followed by an intramolecular cyclization with the amine.[3][4]

-

Nucleophilic Attack: The sulfur atom of the cysteine's thiol group acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde. This forms a hemithioacetal intermediate.

-

Iminium Ion Formation and Cyclization: The amino group of the cysteine then reacts with the hydroxyl group of the hemithioacetal in an acid-catalyzed dehydration to form an iminium ion. The lone pair of electrons on the sulfur atom then attacks the iminium carbon, leading to the formation of the five-membered thiazolidine ring.

N-Boc Protection:

The protection of the secondary amine of the thiazolidine ring with di-tert-butyl dicarbonate is a standard procedure in peptide synthesis.

-

Nucleophilic Acyl Substitution: The nitrogen atom of the thiazolidine ring acts as a nucleophile and attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate molecule.

-

Leaving Group Departure: This is followed by the departure of a tert-butoxide and carbon dioxide, resulting in the formation of the N-Boc protected product.

Characterization of Boc-D-thz-OH

The successful synthesis of Boc-D-thz-OH must be confirmed through various analytical techniques. While specific spectral data can vary slightly based on the solvent and instrument used, the following are the expected characteristic signals.

Table 2: Spectroscopic Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (a singlet around 1.4-1.5 ppm), protons of the thiazolidine ring (multiplets in the range of 3.0-5.0 ppm), and the carboxylic acid proton (a broad singlet at higher chemical shifts). |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and carboxylic acid groups (typically in the range of 150-180 ppm), the quaternary carbon of the Boc group (around 80 ppm), and carbons of the thiazolidine ring and the methyl groups of the Boc protector. |

| FT-IR | Characteristic absorption bands for the C=O stretching of the carboxylic acid and the urethane of the Boc group, as well as N-H and C-H stretching vibrations. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of Boc-D-thz-OH. |

Applications in Drug Development and Peptide Synthesis

Boc-D-thz-OH is a valuable reagent in the field of medicinal chemistry and drug discovery. Its primary application is in solid-phase peptide synthesis (SPPS), where it serves as a protected building block for the incorporation of a D-thiazolidine-4-carboxylic acid residue into a peptide sequence.[1]

The Boc protecting group is stable under the basic conditions often used for peptide coupling but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.[5] The incorporation of the thiazolidine moiety can introduce conformational rigidity into the peptide, which can be advantageous for several reasons:

-

Enhanced Receptor Binding: By locking the peptide into a specific conformation, the binding affinity and selectivity for a biological target can be improved.

-

Increased Proteolytic Stability: The non-natural cyclic structure can make the peptide less susceptible to degradation by proteases, thereby increasing its in vivo half-life.

-

Peptidomimetic Design: Thiazolidine-containing peptides can serve as scaffolds for the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.

Safety and Handling

As with all laboratory chemicals, Boc-D-thz-OH and the reagents used in its synthesis should be handled with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any experimental work.[5][6]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat at all times.

-

Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like formaldehyde and trifluoroacetic acid.

-

Inhalation and Contact: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.[6]

-

Storage: Store Boc-D-thz-OH in a cool, dry place away from incompatible materials.

Conclusion

Boc-D-thz-OH is a cornerstone building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its synthesis, while requiring careful execution, is based on well-understood chemical principles. A thorough understanding of its structure, synthesis, and reactivity is essential for its effective application in the design and development of novel peptide-based drugs and research tools. The strategic use of this and similar protected amino acid analogs will continue to be a driving force in the advancement of medicinal chemistry and chemical biology.

References

-

How formaldehyde reacts with amino acids. Communications Chemistry, 2(1), 1-9. Available from: [Link]

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274. Available from: [Link]

-

The reaction between cysteine and formaldehyde (HCHO). HCHO reacts with... ResearchGate. Available from: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available from: [Link]

-

Safety Data Sheet. AAPPTec. Available from: [Link]

-

Safety Data Sheet. AAPPTec. Available from: [Link]

-

Boc-D-Thz-OH. Aaron Chemicals. Available from: [Link]

Sources

(4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid applications

Topic: (4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid applications Document Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

From Conformational Constraint to Cysteine Regeneration: A Strategic Guide

Executive Summary

(4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid, commonly referred to as Boc-Thz-OH , is a specialized amino acid derivative that serves two critical, distinct functions in modern peptide chemistry and drug design.

First, it acts as a proline surrogate , introducing specific conformational constraints (cis/trans isomerization) due to the steric and electronic properties of the thiazolidine ring. Second, and perhaps more significantly in protein synthesis, it functions as a "masked" cysteine . The thiazolidine ring acts as a robust protecting group for the cysteine thiol and amino groups, stable to the harsh acidic conditions of hydrogen fluoride (HF) cleavage, yet selectively convertible back to cysteine under mild aqueous conditions. This dual utility makes Boc-Thz-OH an indispensable tool for overcoming aggregation in Solid Phase Peptide Synthesis (SPPS) and facilitating complex Native Chemical Ligations (NCL).

Chemical Profile & Technical Specifications[1][2]

| Property | Specification |

| Common Name | Boc-L-thiazolidine-4-carboxylic acid (Boc-Thz-OH) |

| CAS Number | 51077-16-8 |

| Molecular Formula | C₉H₁₅NO₄S |

| Molecular Weight | 233.29 g/mol |

| Chirality | L-Isomer (4S configuration) |

| Solubility | Soluble in DCM, DMF, DMSO, Methanol |

| Stability | Stable to TFA (Boc removal generates Thz-OH); Thiazolidine ring stable to HF |

Mechanism of Action

3.1 The Pseudoproline Effect & Aggregation Disruption

In peptide synthesis, "difficult sequences" often fail due to the formation of inter-chain hydrogen bonds (beta-sheets), leading to aggregation and insolubility.[1] Boc-Thz-OH functions similarly to oxazolidine-based pseudoprolines (Ser/Thr derived).

-

Kink Induction: The cyclic nature of the thiazolidine ring forces a "kink" in the peptide backbone, preventing the formation of extended secondary structures.

-

Solvation: This disruption increases the solvation of the growing peptide chain, significantly improving coupling yields for subsequent amino acids.

3.2 The "Masked" Cysteine (Thz Protection)

Unlike standard thiol protecting groups (e.g., Trityl, Acm, Benzyl), the thiazolidine ring protects both the

-

Acid Stability: The Thz ring is stable to high concentrations of TFA and anhydrous HF. This allows Boc-Thz-OH to be used in Boc-chemistry SPPS where the final cleavage involves HF, yielding a peptide with an intact Thz ring.

-

Regeneration: The Thz ring can be selectively opened to regenerate a free N-terminal Cysteine using methoxyamine at slightly acidic pH (4.0), a crucial step in multi-segment ligation strategies.

Core Applications

4.1 Native Chemical Ligation (NCL)

Boc-Thz-OH is pivotal in the synthesis of large proteins via NCL.

-

Problem: NCL requires an N-terminal Cysteine. If a protein is assembled from three or more fragments, the middle fragment must have a C-terminal thioester and an N-terminal Cysteine. However, the N-terminal Cysteine of the middle fragment would cyclize with its own thioester (polymerization).

-

Solution: The middle fragment is synthesized with an N-terminal Thz (using Boc-Thz-OH). The Thz is unreactive toward thioesters. After the first ligation at the C-terminus is complete, the N-terminal Thz is converted to Cys, "activating" it for the next ligation step.

4.2 Peptidomimetics & Drug Design

-

Proline Isostere: The sulfur atom in the ring alters the ring pucker and the cis/trans ratio of the amide bond compared to proline. This is utilized in designing protease inhibitors where a specific backbone geometry is required to fit the enzyme active site.

-

Metabolic Stability: Peptides containing Thz are often more resistant to enzymatic degradation than their Pro or Cys counterparts.

Experimental Protocols

Protocol A: Coupling Boc-Thz-OH in SPPS

Note: Due to the steric hindrance of the secondary amine in the thiazolidine ring, coupling the next amino acid onto a Thz residue can be difficult.

Reagents:

-

Boc-Thz-OH[2]

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/HOAt.

-

Base: DIEA (Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide).

Step-by-Step:

-

Activation: Dissolve Boc-Thz-OH (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimum DMF. Add DIEA (6.0 eq). Allow to activate for 1-2 minutes. Do not over-activate to avoid racemization.

-

Coupling: Add the activated mixture to the resin-bound amine. Shake at room temperature for 2–4 hours . (Standard couplings are 1 hour; Thz requires longer).

-

Monitoring: Use the Chloranil test (for secondary amines) rather than the Kaiser test to check for completion.

-

Subsequent Coupling: When coupling the next amino acid onto the N-terminus of the Thz residue (after Boc removal), use highly efficient conditions (e.g., HATU/HOAt) and double coupling, as the nucleophilicity of the Thz nitrogen is lower than a primary amine.

Protocol B: Conversion of N-terminal Thz to Cysteine

This protocol is used after peptide cleavage and purification to restore the native Cysteine residue.

Reagents:

-

Methoxyamine Hydrochloride (MeONH₂·HCl)

-

Buffer: 0.2 M Sodium Phosphate, pH 4.0

Step-by-Step:

-

Dissolution: Dissolve the Thz-containing peptide in 0.2 M Sodium Phosphate buffer (pH 4.0) to a concentration of 1–5 mM.

-

Addition: Add Methoxyamine Hydrochloride to a final concentration of 0.2 M .

-

Incubation: Stir the reaction at room temperature.

-

Time: Conversion typically takes 4 to 12 hours . Monitor by HPLC/MS (Mass shift: -12 Da, corresponding to loss of the methylene bridge -CH₂ + 2H).

-

-

Purification: The reaction is clean. The excess methoxyamine and the formaldehyde-methoxyoxime byproduct can be removed by standard RP-HPLC or dialysis.

Visualization of Pathways

Figure 1: Thiazolidine Ring Opening Mechanism

The following diagram illustrates the chemical transformation of the Thz moiety into Cysteine using Methoxyamine.

Caption: Methoxyamine-mediated conversion of Thiazolidine (Thz) to Cysteine at pH 4.0. The reagent traps the formaldehyde released from the ring equilibrium.

Figure 2: Boc-Thz-OH in Peptide Synthesis Workflow

This workflow demonstrates where Boc-Thz-OH fits into a standard Boc-SPPS or NCL strategy.

Caption: Integration of Boc-Thz-OH into SPPS. Note the stability of the Thz ring during HF cleavage, allowing post-synthetic modification.

References

-

Sigma-Aldrich. (n.d.). Boc-Thz-OH Product Specification and CAS 51077-16-8.[2] Retrieved from

-

Bachem. (n.d.).[3] Pseudoproline Dipeptides and Thiazolidine Derivatives in Peptide Synthesis. Retrieved from

- Bang, D., & Kent, S. B. (2004). A One-Pot Total Synthesis of Crambin via Native Chemical Ligation. Angewandte Chemie International Edition.

- Wöhr, T., & Mutter, M. (1995). Pseudo-prolines: structural tools in the synthesis of difficult sequences. Journal of the American Chemical Society.

- Villain, M., Vizzavona, J., & Rose, K. (2001). Covalent capture: a new tool for the purification of synthetic and recombinant polypeptides. Chemistry & Biology. (Discusses Thz/Cys chemistry).

- Tam, J. P., et al. (1999). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins.

Sources

Boc-D-Thiazolidine-4-Carboxylic Acid: A Strategic Tool for Conformational Control in Peptide Synthesis

Topic: Boc-D-thiazolidine-4-carboxylic acid in peptide chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Boc-D-thiazolidine-4-carboxylic acid (Boc-D-Thz-OH) is a specialized amino acid derivative used in peptide chemistry to introduce precise conformational constraints and modulate physicochemical properties.[1] Structurally, it is a sulfur-containing analogue of D-Proline (D-Thioproline). Its utility lies in its dual ability to mimic the steric restrictions of proline while introducing unique electronic properties due to the thiazolidine ring sulfur.

This guide details the mechanistic rationale for using Boc-D-Thz-OH, its impact on peptide secondary structure (specifically

Chemical Profile and Mechanistic Utility[2][3]

Structural Identity[1]

-

Common Name: Boc-D-Thioproline (Boc-D-Thz)

-

Systematic Name: (R)-3-(tert-butoxycarbonyl)thiazolidine-4-carboxylic acid

-

Role: Proline mimetic, conformational constraint,

-turn inducer.

The Thioproline Effect: Sulfur vs. Methylene

Replacing the

-

Ring Pucker: The C-S bond length (1.82 Å) is longer than the C-C bond (1.53 Å), flattening the ring slightly and lowering the energy barrier between endo and exo puckers compared to proline. This allows the ring to adapt more easily to steric demands while still restricting the

torsion angle. -

Cis-Trans Isomerization: Thiazolidine derivatives exhibit a higher population of the cis amide bond isomer compared to proline. This is attributed to the

interaction between the sulfur lone pair and the carbonyl group, as well as reduced steric clash in the cis form. -

D-Configuration: The inclusion of the D-enantiomer is strategic. While L-Proline favors extended helices (PPII), D-Proline (and D-Thz) is a potent nucleator of reverse turns, specifically Type I' and Type II'

-turns, essential for stabilizing

Comparison of Residue Properties

| Feature | L-Proline | D-Proline | Boc-D-Thz-OH |

| Ring Atom ( | Carbon | Carbon | Sulfur |

| Amide Bond Pref. | Trans (>80%) | Trans (>80%) | Enhanced Cis propensity |

| Secondary Structure | Polyproline II, | ||

| Redox Activity | None | None | Susceptible to oxidation (Sulfoxide) |

| Hydrophobicity | High | High | Moderate (Polarizable Sulfur) |

Strategic Applications in Peptidomimetics

Inducing -Hairpins

The incorporation of D-amino acids at the

Proteolytic Stability

Peptides containing D-amino acids are generally resistant to proteolysis. The thiazolidine ring adds a second layer of defense; the altered steric bulk and ring shape prevent recognition by standard prolyl endopeptidases.

Mechanism of Action Diagram

The following diagram illustrates the logical flow of how D-Thz substitution impacts peptide conformation.

Caption: Mechanistic pathway of D-Thiazolidine-4-carboxylic acid in inducing structural constraints.

Technical Protocol: Solid Phase Peptide Synthesis (SPPS)

Handling Boc-D-Thz-OH requires adherence to Boc chemistry protocols with specific modifications to prevent oxidation of the sulfur atom.

Materials and Reagents[4]

-

Resin: MBHA (for amides) or PAM (for acids).

-

Coupling Reagents: HATU/HOAt or HBTU/HOBt (preferred for steric hindrance).

-

Deprotection: 50% TFA in Dichloromethane (DCM).[2]

-

Scavengers: Dimethyl sulfide (DMS), p-Cresol, Thiocresol.

Step-by-Step Synthesis Cycle

Step 1: Resin Loading / Swelling

Swell the resin in DCM for 30 minutes. If loading the first residue, use a standard Cesium salt method or symmetrical anhydride method to ensure high substitution without racemization.

Step 2: Boc Deprotection (The Acid Cycle)

-

Pre-wash: 50% TFA/DCM (2 min).

-

Deprotection: 50% TFA/DCM (20 min).

-

Wash: DCM (3x), then 5% DIEA/DCM (Neutralization), then DCM (3x).

-

Note: The thiazolidine ring is stable to TFA. It does not open to cysteine under these conditions.

Step 3: Coupling Boc-D-Thz-OH

Due to the steric bulk of the thiazolidine ring and the bulky Boc group, coupling can be sluggish.

-

Activation: Dissolve Boc-D-Thz-OH (3 eq) and HATU (2.9 eq) in DMF. Add DIEA (6 eq).

-

Reaction: Add to resin and shake for 1-2 hours.

-

Monitoring: Perform a Kaiser test (ninhydrin). If the coupling is to a secondary amine (e.g., another Pro/Thz residue), use the Chloranil test.

-

Double Coupling: If the test is positive, repeat the coupling.

Step 4: Coupling Subsequent Residues

Coupling onto the secondary amine of the Thz ring is difficult.

-

Recommendation: Use HATU or PyAOP. Extended reaction times (2-4 hours) or double coupling are mandatory.

Step 5: Final Cleavage (The Critical Step)

This step poses the highest risk for sulfur oxidation.

-

Reagent: HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid).

-

Scavenger Cocktail: High scavenger concentration is required to protect the Thz sulfur.

-

Recipe: HF (90%) + p-Cresol (5%) + Dimethyl Sulfide (5%) .

-

-

Procedure: React at 0°C for 1 hour. Precipitate with cold diethyl ether.

-

Warning: Avoid strong oxidizers in workup. Do not use sodium periodate or hydrogen peroxide unless sulfoxide formation is desired.

Synthesis Workflow Diagram

Caption: Optimized Boc-SPPS workflow for Thz-containing peptides emphasizing scavenger use.

References

-

Conformational Analysis of Thioproline

-

Beta-Turn Induction by D-Proline Analogues

- Boc-SPPS Methodologies: Title: Boc Solid Phase Peptide Synthesis - Protocols and Side Reactions. Source: ChemPep.

-

Thiazolidine Ring Stability

-

Role in Oxidative Stress (In Vivo Context)

Sources

- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. The impact of 4-thiaproline on polyproline conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Thioether-Stabilized d-Proline-l-Proline-Induced β-Hairpin Peptide of Defensin Segment Increases Its Anti-Candida albicans Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the role of the Boc protecting group in Boc-D-thz-OH

The following technical guide details the structural and synthetic utility of Boc-D-thz-OH (Boc-D-1,3-thiazolidine-4-carboxylic acid), a critical building block in peptidomimetic drug design.

Executive Summary

Boc-D-thz-OH (CAS: 63091-82-7) is the

-

Synthetic Utility: It acts as a "masked" cysteine or a proline isostere, protected by the Boc group to allow controlled peptide elongation.

-

Pharmacological Utility: The D-configuration and the thiazolidine ring confer significant resistance to proteolytic degradation, extending the half-life of peptide drugs.

This guide explores the mechanistic role of the Boc group, the stability profile of the thiazolidine ring, and the experimental protocols for its integration into bioactive peptides.

Structural Architecture & Properties

The Molecule

Boc-D-thz-OH combines a secondary amine protecting group (Boc) with a sulfur-containing cyclic amino acid. Unlike its natural L-isomer (derived from L-cysteine), the D-isomer is synthetic and used specifically to alter peptide backbone conformation.

| Feature | Description |

| Chemical Name | (4R)-3-(tert-butoxycarbonyl)thiazolidine-4-carboxylic acid |

| Formula | |

| Molecular Weight | 233.29 g/mol |

| Stereochemistry | D-Configuration (Unnatural).[1] Induces non-standard turns. |

| Ring System | Thiazolidine : A 5-membered saturated ring containing sulfur at position 1 and nitrogen at position 3. |

| Analogue Status | Proline Isostere : Mimics Proline but with altered ring pucker and H-bonding capacity. |

The Role of the Boc Group

The tert-butyloxycarbonyl (Boc) group is essential for the synthetic viability of this molecule.

-

Nucleophile Suppression: The N3 nitrogen in the thiazolidine ring is a secondary amine. Without protection, it is highly nucleophilic and would cause self-polymerization during carboxylate activation.

-

Solubility Enhancement: The lipophilic tert-butyl moiety significantly improves the solubility of the polar zwitterionic thiazolidine in organic solvents (DCM, DMF) used in peptide synthesis.

-

Orthogonality: In solution-phase synthesis, Boc allows for selective deprotection using acid (TFA/HCl), while leaving base-labile groups (like methyl esters) intact.

Synthetic Workflow & Protocols

Experimental Logic

The integration of Boc-D-thz-OH into a peptide chain follows the standard Boc/Benzyl strategy or specific solution-phase steps. The critical consideration is the stability of the thiazolidine ring (Thz) during Boc removal.

Key Causality:

-

Acid Lability: The Boc group is acid-labile.

-

Ring Stability: The Thiazolidine ring is acid-stable . It does not open under standard TFA deprotection conditions. This allows Boc to be removed while keeping the Thz ring intact as a structural element.

Diagram: Protection & Deprotection Cycle

The following diagram illustrates the lifecycle of Boc-D-thz-OH during peptide coupling.

Figure 1: The synthetic cycle of Boc-D-thz-OH. Note that the Thiazolidine ring remains intact during the acidic Boc removal step.

Protocol: Boc Deprotection

This protocol ensures complete removal of the Boc group without damaging the Thiazolidine ring or sensitive side chains.

Reagents:

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIPS) – Optional scavenger if sensitive residues (Trp, Tyr) are present.

Step-by-Step Methodology:

-

Dissolution: Dissolve the Boc-D-Thz-peptide (1 mmol) in minimal DCM (approx. 5 mL).

-

Acidolysis: Add equal volume of TFA (5 mL) to create a 50% TFA/DCM solution.

-

Note: If scavengers are needed, use a cocktail: TFA:DCM:TIPS (50:45:5).

-

-

Reaction: Stir at room temperature for 30 minutes .

-

Monitoring: Monitor by TLC or HPLC. The disappearance of the starting material indicates Boc cleavage.

-

-

Work-up: Evaporate the TFA/DCM mixture under reduced pressure (rotary evaporator) at < 40°C.

-

Precipitation: Add cold diethyl ether to the oily residue to precipitate the peptide salt (TFA salt).

-

Validation: The product is now H-D-Thz-Peptide·TFA . The secondary amine of the Thz ring is free and ready for the next coupling.

Applications in Drug Design

Proline Mimicry & Conformational Control

D-Thiazolidine-4-carboxylic acid is a potent Proline Isostere .

-

Geometry: Like Proline, Thz is a cyclic amino acid that restricts the

(phi) dihedral angle of the peptide backbone. -

Difference: The sulfur atom in the ring changes the ring pucker and electronic properties. The D-configuration forces the peptide backbone into specific turns (often

-turns) that are mirror images of those induced by L-Proline. -

Impact: This is used to stabilize bioactive conformations in receptor ligands or to disrupt

-helices.

Metabolic Stability (The "D" Effect)

Incorporating Boc-D-thz-OH is a strategic choice to increase the metabolic stability of a peptide drug.

-

Proteolysis Resistance: Mammalian proteases generally recognize L-amino acids. The D-configuration of D-Thz renders the peptide bond resistant to enzymatic cleavage.

-

Thz Ring Stability: The thiazolidine ring itself is less prone to oxidative cleavage compared to free Cysteine, further enhancing stability.

Comparison Table: Proline vs. Thiazolidine

| Property | L-Proline | L-Thiazolidine (L-Thz) | D-Thiazolidine (D-Thz) |

| Origin | Natural (Proteinogenic) | Synthetic (Cys + HCHO) | Synthetic (D-Cys + HCHO) |

| Ring Atom | Nitrogen | Sulfur & Nitrogen | Sulfur & Nitrogen |

| Role | Turn inducer, Helix breaker | Cys protection, Pro mimic | Metabolic stabilizer , Reverse turn inducer |

| Acid Stability | Stable | Stable | Stable |

| Oxidation | None | Oxidizes to Sulfoxide | Oxidizes to Sulfoxide |

Thiazolidine Ring Opening (Optional)

While Boc-D-thz-OH is often used to keep the ring closed (as a structural element), it can be converted back to D-Cysteine if required. This is less common for the D-isomer but mechanistically important.

Mechanism:

The Thiazolidine ring acts as an

-

Opening Reagent: Silver(I) or Mercury(II) salts in aqueous acid.

-

Result: Releases Formaldehyde and regenerates the free thiol (SH) and amine (NH2) of D-Cysteine.

Figure 2: Ring opening mechanism of Thiazolidine to regenerate Cysteine.

References

- Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition. (Discusses the role of aza- and thia-analogs in drug design).

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

Sources

Thiazolidine Architectures in Amino Acid Chemistry: From Synthesis to Peptidomimetics

Topic: Thiazolidine Ring Chemistry in Amino Acid Derivatives Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

The thiazolidine ring—a saturated five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3—represents a critical structural motif in modern amino acid chemistry.[1] Predominantly derived from cysteine, this scaffold serves a dual function: it is a robust protecting group strategy (Thz) for solid-phase peptide synthesis (SPPS) and a potent proline isostere (thioproline) in peptidomimetic drug design. This guide dissects the mechanistic underpinnings of thiazolidine formation, its conformational utility in restricting peptide backbones, and the protocols required for its integration into therapeutic candidates.

The Thiazolidine Scaffold: Structural Logic

The core relevance of the thiazolidine ring in amino acid chemistry stems from its relationship to L-Cysteine and L-Proline .

-

Cysteine Latency: The thiazolidine ring effectively "masks" the reactive sulfhydryl and

-amino groups of cysteine. This 1,3-heterocycle is chemically orthogonal to standard carbamate protecting groups (Fmoc/Boc), making it indispensable for synthesizing cysteine-rich peptides without disulfide scrambling. -

Proline Isosterism: L-Thiazolidine-4-carboxylic acid (Thioproline, Thz) is a structural analogue of proline where the

-carbon is replaced by a sulfur atom. This substitution alters the ring pucker and the cis/trans isomerization barrier of the preceding peptide bond, providing a tool to tune the pharmacokinetic properties of peptide drugs.

Comparative Metrics: Proline vs. Thioproline

| Feature | L-Proline | L-Thioproline (Thz) | Impact on Drug Design |

| Ring Heteroatom | Carbon (C | Sulfur (S | S is larger/softer; alters lipophilicity. |

| Ring Pucker | C | S-endo / S-exo | Thz favors endo pucker more strongly. |

| Amide Bond Isomerism | cis : trans ratio ~ 1:4 | Higher cis population | Stabilizes turn conformations (e.g., |

| Inductive Effect | Weak | Strong (-I effect of S) | Lowers pKa of the amine; reduces nucleophilicity. |

Synthetic Methodologies & Mechanisms[2]

The Condensation Mechanism

The formation of the thiazolidine ring from cysteine is a condensation reaction with a carbonyl compound (aldehyde or ketone). This reaction proceeds through a hemithioacetal intermediate, followed by intramolecular cyclization.

Critical Mechanistic Insight: The reaction rate and stability are pH-dependent.[2] At low pH, the reaction is reversible; however, N-acylation of the resulting thiazolidine "locks" the ring, preventing hydrolysis.

Figure 1: Mechanistic pathway for thiazolidine formation and stabilization via N-acylation.

Protocol: Synthesis of L-Thiazolidine-4-carboxylic Acid (Thioproline)

This protocol yields the fundamental building block used as a proline mimetic.

Reagents:

-

L-Cysteine Hydrochloride Monohydrate (

eq) -

Formaldehyde (37% aq. solution,

eq) -

Potassium Acetate (buffer)

-

Solvent: Water/Ethanol (1:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve L-Cysteine HCl (17.5 g, 0.1 mol) in 50 mL of distilled water. The solution will be acidic (pH ~2).

-

Buffering: Add Potassium Acetate (approx. 10 g) slowly with stirring until the pH reaches 6.0–6.5. Why: This deprotonates the amine sufficiently to allow nucleophilic attack without oxidizing the thiol.

-

Condensation: Cool the solution to 0°C. Add Formaldehyde solution (8.2 mL, 0.11 mol) dropwise over 15 minutes.

-

Crystallization: Stir at room temperature for 4 hours. The mixture will thicken as the product precipitates. Add 50 mL of absolute ethanol to drive precipitation.

-

Isolation: Filter the white solid under vacuum. Wash with cold ethanol (

mL) and diethyl ether. -

Validation:

-

Melting Point: 196–197°C (dec).

-

NMR check: Disappearance of the aldehyde proton; appearance of the S-CH2-N methylene singlet at

4.2 ppm (approx).

-

Thiazolidine in Solid-Phase Peptide Synthesis (SPPS)[4]

In SPPS, the Thiazolidine (Thz) group is not just an amino acid; it is a strategic protecting group for N-terminal Cysteine. It is particularly valuable for synthesizing cyclic peptides or handling "difficult" sequences prone to aggregation.

The Pseudoproline Effect

Thiazolidines derived from Cysteine (and Oxazolidines from Serine/Threonine) are termed "Pseudoprolines" (

-

Mechanism of Action: By locking the amino acid into a cyclic structure,

Pro disrupts the secondary structure formation (H-bonding network) of the growing peptide chain. This prevents aggregation on the resin, increasing coupling efficiency. -

Deprotection: The Thz ring is stable to standard Fmoc removal (piperidine) and TFA cleavage (if N-terminal). To regenerate Cysteine, the ring must be opened.

Ring Opening Protocols (Thz Cys)

Unlike standard acid-labile groups, Thz requires specific activation to open.

-

Methoxyamine Method (Mild):

-

Metal-Assisted Hydrolysis (Rapid):

Figure 2: Workflow for utilizing Thiazolidine protection in the synthesis of Cys-rich peptides.

Medicinal Chemistry: Thioproline as a Drug Scaffold

Conformational Restriction

In drug design, replacing Proline with Thioproline (Thz) restricts the conformational space of the peptide backbone. The sulfur atom induces a stronger preference for the cis-amide bond conformation compared to proline.

-

Application: This is utilized in designing

-turn mimetics and inhibitors of enzymes that recognize proline-rich motifs (e.g., ACE inhibitors, DPP-4 inhibitors).

Reactive Electrophiles (Targeted Covalent Inhibitors)

N-acyl thiazolidines can act as mild electrophiles. Under physiological conditions, the ring can open in equilibrium to generate an iminium ion or a free aldehyde (if not fully locked), which can react with nucleophilic residues in the target protein.

-

Note: This reactivity must be tuned carefully; too stable, and it's inert; too unstable, and it's toxic (releasing formaldehyde).

Data: Stability of Thiazolidine Derivatives

The stability of the ring depends heavily on the substituents at C2 (the carbon between N and S).

| Substituent at C2 ( | Stability (pH 7) | Ring Opening Rate | Application |

| H, H (Formaldehyde) | High | Very Slow | Stable Proline Isostere |

| H, Me (Acetaldehyde) | Moderate | Slow | Cys delivery prodrugs |

| Me, Me (Acetone) | Low | Fast | Protecting group (labile) |

| H, Aryl (Benzaldehyde) | Variable | Substituent dependent | Bioactive scaffold |

References

-

Thiazolidine Formation Mechanism

-

Thiazolidine in SPPS (Pseudoprolines)

-

Deprotection Strategies

-

Bang, D., & Kent, S. B. (2004). "A One-Pot Total Synthesis of Crambin." Angewandte Chemie International Edition. (Describes Thz deprotection for NCL). Link

-

-

Thioproline as Proline Isostere

-

Vitagliano, L., et al. (2001). "Conformational properties of the proline analogue thioproline." Biopolymers.Link

-

-

Biomarkers and Toxicity

-

Chen, Y., et al. (2016). "Urinary Thioproline and Thioprolinyl Glycine as Specific Biomarkers of Formaldehyde Exposure in Humans." Environmental Science & Technology.Link

-

Sources

- 1. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde | Scilit [scilit.com]

- 4. Alpha-thiolamines such as cysteine and cysteamine act as effective transglycating agents due to formation of irreversible thiazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thiazolidine derivatives as source of free L-cysteine in rat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

The Strategic Implementation of Boc-D-thz-OH for Cysteine Incorporation in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The incorporation of cysteine residues into peptide sequences is a cornerstone of synthetic peptide chemistry, enabling critical disulfide bond formation, bioconjugation, and the synthesis of complex peptide architectures. However, the reactive nature of the cysteine thiol group presents significant challenges, including oxidation and side reactions during peptide synthesis. This in-depth technical guide details the use of N-α-tert-butyloxycarbonyl-D-thiazolidine-4-carboxylic acid (Boc-D-thz-OH) as a robust and versatile precursor for the introduction of D-cysteine residues in solid-phase peptide synthesis (SPPS). This guide will explore the underlying chemical principles, provide detailed experimental protocols for both Boc- and Fmoc-based strategies, and discuss the various methods for the crucial on-resin conversion of the thiazolidine ring to the free cysteine thiol. By offering a comprehensive analysis of the advantages, potential challenges, and comparative assessment with other cysteine precursors, this document serves as an essential resource for researchers aiming to optimize the synthesis of cysteine-containing peptides.

Introduction: The Cysteine Conundrum in Peptide Synthesis

Cysteine's unique sulfhydryl group is pivotal for the structural and functional diversity of peptides. It is the linchpin for forming disulfide bridges that stabilize peptide conformations, a key attachment point for polyethylene glycol (PEG) chains to enhance pharmacokinetic profiles, and a versatile handle for conjugating imaging agents or cytotoxic payloads. However, the very reactivity that makes cysteine so valuable also renders it a significant challenge during chemical synthesis. The nucleophilic thiol is susceptible to oxidation, alkylation, and can induce side reactions such as the formation of dehydroalanine.[]

To circumvent these issues, a common strategy is to employ protecting groups for the thiol moiety. While effective, the introduction and subsequent removal of these protecting groups add complexity to the synthesis and can sometimes lead to incomplete reactions or undesired side products. An elegant alternative is the use of a "masked" cysteine precursor that is stable throughout the peptide chain elongation and can be converted to cysteine at the desired stage. Boc-D-thz-OH, a cyclic derivative of D-cysteine, serves as such a precursor, offering a stable building block that can be efficiently converted to a D-cysteine residue post-incorporation.[2][3]

The Chemistry of Boc-D-thz-OH: A Stable Cysteine Surrogate

Boc-D-thz-OH is a heterocyclic amino acid derivative where the side chain of D-cysteine is cyclized with a formaldehyde equivalent to form a thiazolidine ring. This cyclic structure effectively protects the thiol group from unwanted side reactions during peptide synthesis. The tert-butyloxycarbonyl (Boc) group on the alpha-amino group makes it directly compatible with the widely used Boc-SPPS methodology.[4]

The core advantage of using Boc-D-thz-OH lies in its stability under the repetitive acidic conditions of Boc deprotection cycles and the basic conditions of coupling reactions. The thiazolidine ring remains intact until a specific deprotection step is performed to unmask the cysteine residue.

Experimental Protocols: Incorporation of Boc-D-thz-OH in SPPS

The successful incorporation of Boc-D-thz-OH into a growing peptide chain relies on standard and well-established coupling methodologies. The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and solid support.

Boc-SPPS Coupling Protocol

This protocol outlines the manual coupling of Boc-D-thz-OH using HBTU as the activating agent.

Materials:

-

Boc-D-thz-OH

-

Peptide-resin with a free N-terminal amine

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF (for Fmoc-SPPS)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 2 minutes and drain.

-

Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DMF for 2 minutes (2x).

-

Wash the resin with DMF (5x).

-

-

Activation and Coupling:

-

In a separate vessel, dissolve Boc-D-thz-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIEA (6 eq.) to the activation mixture and agitate for 2-3 minutes.

-

Add the activated amino acid solution to the resin.

-

Couple for 1-2 hours at room temperature.

-

-

Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a recoupling step may be necessary.

-

Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x) and proceed to the next cycle.

Table 1: Recommended Reagent Quantities for Boc-D-thz-OH Coupling (0.1 mmol scale)

| Reagent | Equivalents (relative to resin loading) | Amount |

| Boc-D-thz-OH | 3 | 79 mg |

| HBTU | 2.9 | 110 mg |

| HOBt | 3 | 46 mg |

| DIEA | 6 | 105 µL |

| DMF | - | ~5 mL |

On-Resin Conversion of Thiazolidine to Cysteine: Unmasking the Thiol

The critical step in utilizing Boc-D-thz-OH is the efficient and clean conversion of the thiazolidine ring to a cysteine residue. Several methods have been developed, each with its own advantages and considerations. The choice of deprotection method depends on the overall synthetic strategy and the presence of other sensitive functional groups in the peptide.

Methoxyamine Hydrochloride Method

This is a widely used and robust method for thiazolidine ring opening.

Mechanism: Methoxyamine hydrochloride, in a slightly acidic buffer, reacts with the thiazolidine ring to form a stable oxime with the released formaldehyde, driving the equilibrium towards the formation of the free cysteine thiol.

Protocol:

-

After incorporation of Boc-D-thz-OH and completion of the peptide sequence, wash the peptide-resin thoroughly with DMF.

-

Prepare a deprotection solution of 0.2 M Methoxyamine Hydrochloride in a suitable buffer (e.g., 6 M Gn·HCl, 0.2 M sodium phosphate, pH 4.0).[5]

-

Treat the peptide-resin with the deprotection solution and agitate at 37°C for 4-12 hours.[5]

-

Monitor the reaction by cleaving a small amount of resin and analyzing the peptide by HPLC-MS.

-

Once the conversion is complete, wash the resin extensively with water and DMF.

Causality: The use of a buffer is crucial to maintain the optimal pH for the reaction. Guanidine hydrochloride (Gn·HCl) is often included to improve the solubility of the peptide and reagents.

Metal-Catalyzed Deprotection (Palladium or Copper)

Palladium (II) and Copper (II) salts can catalyze the hydrolysis of the thiazolidine ring.[6][7]

Mechanism: The metal ion is thought to act as a Lewis acid, coordinating to the sulfur atom of the thiazolidine ring, which facilitates the hydrolytic cleavage to yield the cysteine residue and formaldehyde.[6][7]

Protocol (using PdCl₂):

-

Prepare a 1.25 mM solution of PdCl₂ in an acidic aqueous solution (e.g., 0.1% TFA in water, pH 2).[7]

-

Treat the peptide-resin with the PdCl₂ solution (0.5-1.0 equivalents relative to the thiazolidine) at room temperature.[7]

-

Monitor the deprotection, which is typically complete within a few hours.[7]

-

Thoroughly wash the resin with a chelating buffer (e.g., EDTA) to remove residual metal ions, followed by water and DMF.

Causality: This method is often faster than the methoxyamine approach. However, the potential for metal contamination requires careful washing steps. The choice of palladium or copper may depend on the presence of other functional groups that could coordinate with the metal.

Aldehyde Scavenger Method

This method utilizes a reagent that specifically traps the formaldehyde released during the ring-opening, thereby driving the reaction to completion.

Mechanism: The thiazolidine ring is in equilibrium with the open-chain imine and the free cysteine and formaldehyde. An aldehyde scavenger, such as 2-amino-5-methoxy-N',N'-dimethylbenzohydrazide (AMDBH), reacts irreversibly with formaldehyde, shifting the equilibrium towards the deprotected cysteine.[2][6] This reaction is most efficient at a slightly acidic pH (around 4.0).[2][6]

Protocol (using AMDBH):

-

Prepare a solution of the aldehyde scavenger (e.g., 200 mM AMDBH) in a suitable buffer (e.g., 6 M Gn·HCl, 0.2 M phosphate buffer, pH 4.0).[2][6]

-

Treat the peptide-resin with the scavenger solution at 37°C.[2][6]

-

The reaction is typically complete within a few hours. Monitor by HPLC-MS.[2][6]

-

Wash the resin thoroughly with the buffer, water, and DMF.

Causality: This method is highly efficient and avoids the use of metal catalysts. The pH control is critical for the efficiency of the formaldehyde capture.[2][6]

Comparative Analysis and Strategic Considerations

The choice of cysteine precursor is a critical decision in peptide synthesis design.

Table 2: Comparison of Cysteine Precursors in Boc-SPPS

| Precursor | Advantages | Disadvantages | Key Applications |

| Boc-D-thz-OH | Thiol protection is integrated into the amino acid structure. Stable to standard SPPS conditions. Allows for late-stage, on-resin deprotection. | Requires an additional deprotection step. Potential for incomplete conversion. | Synthesis of peptides prone to oxidation, Native Chemical Ligation (NCL). |

| Boc-Cys(Trt)-OH | Trityl group is labile to standard TFA cleavage. No extra deprotection step needed. | Potential for premature deprotection during synthesis. Trityl cations can cause side reactions. | Routine synthesis of peptides with free thiols. |

| Boc-Cys(Acm)-OH | Acm group is stable to TFA. Allows for selective deprotection and disulfide bond formation. | Requires a separate deprotection step (e.g., with iodine or silver tetrafluoroborate). | Synthesis of peptides with multiple disulfide bonds, orthogonal protection strategies. |

Strategic Choices:

-

For routine synthesis of peptides where a free D-cysteine is desired upon final cleavage: Boc-Cys(Trt)-OH is often the most straightforward choice.

-

For the synthesis of complex peptides with multiple disulfide bonds requiring orthogonal protection: A combination of protecting groups, including Boc-Cys(Acm)-OH, is necessary.

-

For peptides that are particularly sensitive to oxidation or where late-stage modification of the cysteine is required: Boc-D-thz-OH offers a significant advantage by keeping the thiol masked until the final steps of the synthesis. It is also the precursor of choice for introducing an N-terminal cysteine for Native Chemical Ligation.

Potential Side Reactions and Mitigation Strategies

While Boc-D-thz-OH is a robust precursor, potential side reactions should be considered.

-

Incomplete Coupling: As with any sterically hindered amino acid, incomplete coupling can occur. This can be mitigated by using more efficient coupling reagents (e.g., HATU), double coupling, or performing the reaction at a slightly elevated temperature.[8][9]

-

Racemization: While less common with urethane-protected amino acids, racemization can occur during the activation step, especially with prolonged activation times or the use of strong bases.[9][10] Using additives like HOBt and minimizing the pre-activation time can suppress racemization.

-

Incomplete Thiazolidine Deprotection: The conversion to cysteine may not go to completion. It is crucial to monitor this step by HPLC-MS and optimize the reaction time and temperature if necessary.

-

Side Reactions during Deprotection: The choice of deprotection method should be compatible with other functional groups in the peptide. For example, metal catalysts may interact with other sulfur-containing residues like methionine.

Visualization of Key Workflows and Mechanisms

Workflow for Boc-D-thz-OH Incorporation and Deprotection

Caption: Boc-SPPS workflow for incorporating Boc-D-thz-OH and subsequent on-resin conversion to D-cysteine.

Mechanism of Methoxyamine-Mediated Thiazolidine Deprotection

Caption: Equilibrium shift mechanism for thiazolidine deprotection using methoxyamine.

Conclusion

Boc-D-thz-OH is a highly valuable tool in the arsenal of the peptide chemist for the introduction of D-cysteine residues. Its inherent stability throughout the SPPS cycles, coupled with the availability of multiple, efficient methods for its conversion to cysteine, provides a robust strategy for the synthesis of complex and sensitive peptides. While not a universal replacement for traditional cysteine derivatives, its application is particularly advantageous in scenarios requiring late-stage thiol manipulation, the synthesis of peptides prone to oxidation, and as a key component in Native Chemical Ligation strategies. By understanding the underlying chemistry and carefully selecting the appropriate coupling and deprotection protocols, researchers can leverage the power of Boc-D-thz-OH to successfully synthesize challenging cysteine-containing peptides with high purity and yield.

References

-

Hayashi, G., Nakatsu, K., Murakami, H., & Okamoto, A. (2022). Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. Angewandte Chemie International Edition, 61(39), e202206240. [Link]

-

Hayashi, G., Nakatsu, K., Murakami, H., & Okamoto, A. (2021). Thiazolidine Deprotection by 2-Aminobenzamide-Based Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. ChemRxiv. [Link]

-

Hayashi, G., Nakatsu, K., Murakami, H., & Okamoto, A. (2022). Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. ResearchGate. [Link]

-

Naruse, N., Kobayashi, D., Ohkawachi, K., & Otaka, A. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications, 55(58), 8415-8418. [Link]

-

Duflocq, S., Zhou, J., Huguenot, F., & Liu, W. Q. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(18), 3465-3469. [Link]

-

Duflocq, S., Zhou, J., Huguenot, F., & Liu, W. Q. (2020). (a) 2 steps synthesis with thiazolidine deprotection mediated by either [Pd] or [Ag] complex followed by a purification step and oxime coupling with nude aminooxy tag (biotine or dansyl). ResearchGate. [Link]

-

University College London. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. UCL. [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

-

Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]

-

Hayashi, G., Nakatsu, K., Murakami, H., & Okamoto, A. (2022). Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. PubMed. [Link]

Sources

- 2. chemrxiv.org [chemrxiv.org]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Stability, Storage, and Handling of Boc-D-Thz-OH

Executive Summary

(R)-3-(tert-Butoxycarbonyl)-thiazolidine-4-carboxylic acid (Boc-D-Thz-OH) is a critical intermediate in solid-phase peptide synthesis (SPPS), serving primarily as a pseudoproline unit or a masked cysteine precursor. Its structural rigidity and ability to disrupt secondary structure aggregation make it invaluable for synthesizing "difficult" sequences.

However, its chemical integrity is comprised by two opposing sensitivities: the acid-lability of the Boc group and the oxidative susceptibility of the thiazolidine sulfur. This guide delineates the mechanistic causes of degradation and establishes a self-validating protocol for storage and handling to ensure high-fidelity synthesis.

Chemical Profile & Critical Properties[1]

| Property | Specification |

| Chemical Name | (R)-3-(tert-Butoxycarbonyl)-thiazolidine-4-carboxylic acid |

| Common Name | Boc-D-Thz-OH |

| CAS Number | 63091-82-7 |

| Molecular Formula | C₉H₁₅NO₄S |

| Molecular Weight | 233.28 g/mol |

| Physical State | White to off-white crystalline solid |

| Chirality | D-isomer (R-configuration at C4) |

| Solubility | Soluble in DCM, DMF, MeOH; Insoluble in water |

Mechanisms of Instability

To preserve Boc-D-Thz-OH, one must understand the causality of its degradation. It is not merely "unstable"; it reacts via specific pathways triggered by environmental stress.

Oxidative Degradation (The Sulfur Vulnerability)

The thiazolidine ring contains a thioether sulfur. Unlike standard amino acids, this sulfur is highly prone to oxidation by atmospheric oxygen, especially in the presence of moisture or light.

-

Stage 1: Oxidation to Sulfoxide (S=O) . This creates a new chiral center at the sulfur, leading to diastereomers that complicate HPLC purification.

-

Stage 2: Further oxidation to Sulfone (O=S=O) . This is irreversible and renders the ring chemically distinct, potentially altering the peptide's folding properties.

Acidolytic Cleavage (The Boc Group)

The tert-butyloxycarbonyl (Boc) group is designed to be acid-labile.[1] Exposure to acidic fumes (e.g., HCl, TFA vapors in a shared storage fridge) or spontaneous hydrolysis due to moisture can prematurely deprotect the amine.

-

Result: Formation of the free amine salt, which may polymerize or react with the carboxylic acid of neighboring molecules.

Hygroscopicity

Boc-D-Thz-OH is hygroscopic. Absorbed water acts as a catalyst for both oxidation and hydrolysis.

Visualization: Degradation Pathways

The following diagram illustrates the logical flow of degradation triggers and their chemical consequences.

Figure 1: Primary degradation pathways for Boc-D-Thz-OH showing oxidative and acidolytic risks.

Storage Protocol: The "Gold Standard"

Standard refrigeration is insufficient for long-term stability. The following protocol is designed to mitigate the mechanisms described above.

Storage Parameters[4][5]

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C (Long-term) +2°C to +8°C (Active use < 1 month) | Lowers kinetic energy, significantly slowing oxidation rates. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces O₂, preventing sulfur oxidation. Argon is preferred as it is heavier than air. |

| Container | Amber Glass or Opaque Plastic | Blocks UV light, which can catalyze photo-oxidation of the sulfur. |

| Desiccation | Silica Gel / Desiccator | Prevents moisture absorption (hygroscopicity) and subsequent hydrolysis. |

| Segregation | Isolate from Acids | Never store in the same secondary container as TFA or HCl to prevent vapor-phase deprotection. |

Workflow for Receipt and Storage

Upon receipt from a vendor, do not simply toss the bottle in the freezer. Follow this workflow to ensure baseline integrity.

Figure 2: Receipt-to-Storage workflow ensuring moisture control and oxidative protection.

Quality Control & Handling Validation

Before committing valuable resin and reagents to a synthesis, validate the purity of Boc-D-Thz-OH.[2]

Visual Inspection[7]

-

Pass: White to off-white free-flowing powder/crystals.

-

Fail: Yellowing (oxidation), clumping (moisture absorption), or sticky texture.

Analytical Validation (Self-Validating System)

If the compound has been stored for >6 months, perform these checks:

-

TLC (Thin Layer Chromatography):

-

Mobile Phase: CHCl₃:MeOH:AcOH (90:8:2).

-

Detection: Ninhydrin (will be weak/negative for Boc-protected), followed by charring or Iodine vapor.

-

Criteria: Single spot. A lower Rf spot often indicates the free amino acid (loss of Boc).

-

-

Optical Rotation (Chiral Purity):

-

Why: To confirm D-configuration and check for racemization.

-

Method: Dissolve 1.0% (w/v) in Methanol or DMF.

-

Expectation: Positive (+) specific rotation (e.g.,

to -

Note: L-Thz derivatives typically have negative rotation. A drop in magnitude indicates partial racemization.

-

-

Solubility Test:

-

Dissolve a small amount in DCM. It should dissolve clearly. Turbidity suggests moisture contamination or hydrolysis products.

-

Handling "The Thaw"

Critical Rule: Never open a cold bottle of Boc-D-Thz-OH.

-

Condensation will form immediately on the cold solid.

-

Protocol: Remove from freezer and let stand at room temperature for 60 minutes inside a desiccator before breaking the seal.

Troubleshooting Synthesis Issues

If Boc-D-Thz-OH is suspected in a failed synthesis:

-

Symptom: Mass spec shows M+16 or M+32 peaks.

-

Cause: Oxidized starting material (Sulfoxide/Sulfone).

-

Remedy: Discard stock; oxidation is difficult to reverse quantitatively without side reactions.

-

-

Symptom: Slow coupling or double hits.

-

Cause: Steric hindrance of the thiazolidine ring is normal; however, if extreme, check for "sticky" degraded reagent which may not dissolve fully.

-

-

Symptom: Unexpected diastereomers.

-

Cause: Racemization of the starting material. Verify Optical Rotation.

-

References

-

Sigma-Aldrich. Product Specification: Boc-Thz-OH. Accessed 2024. Link

-

Bachem. Peptide Synthesis Guide: Handling of Cysteine Derivatives. Bachem Technical Notes. Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 109(6), 2455-2504. (Review of stability mechanisms). Link

-

Wöhr, T., et al. (1996). "Pseudo-Prolines as Solubilizing, Structure-Disrupting Protection Techniques in Peptide Synthesis." Journal of the American Chemical Society. (Context on Thz utility and stability). Link

-

FDA. Expiration Dating and Stability Testing for Human Drug Products. (General stability guidelines). Link

Sources

Safety and handling of N-Boc-D-thiazolidine-4-carboxylic acid

Technical Guide: Safety and Handling of N-Boc-D-thiazolidine-4-carboxylic acid

Part 1: Executive Summary

N-Boc-D-thiazolidine-4-carboxylic acid (Boc-D-Thz-OH) is a critical cysteine surrogate and proline analog used in advanced peptide synthesis and peptidomimetic drug design. While structurally similar to the common L-isomer (derived from L-cysteine), the D-isomer (CAS 63091-82-7) allows for the introduction of specific conformational constraints and resistance to enzymatic degradation in therapeutic peptides.

This guide provides a definitive technical framework for the safe handling, storage, and experimental utilization of Boc-D-Thz-OH. It addresses the compound's specific vulnerabilities—namely, the acid-lability of the tert-butyloxycarbonyl (Boc) group and the oxidation sensitivity of the thiazolidine sulfur.

Part 2: Chemical Profile & Stereochemistry

To ensure experimental reproducibility, one must distinguish between the enantiomers. While they share physical properties (solubility, reactivity), their biological activity and optical rotation differ fundamentally.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | N-Boc-D-thiazolidine-4-carboxylic acid |

| Common Abbreviation | Boc-D-Thz-OH |

| CAS Number | 63091-82-7 (Specific to D-isomer) |

| Molecular Formula | C₉H₁₅NO₄S |

| Molecular Weight | 233.29 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Insoluble in Water |

| Melting Point | 125–131 °C (Decomposes) |

| Chirality | D-isomer (Enantiomer of the natural L-cysteine derivative) |

Critical Note on Stereochemistry: Most commercial "Boc-Thz-OH" is the L-isomer (CAS 51077-16-8). Verify the Certificate of Analysis (CoA) for the specific optical rotation to confirm the D-configuration required for your application.

Part 3: Risk Assessment & Toxicology (GHS Standards)

While not classified as acutely toxic, Boc-D-Thz-OH poses specific health risks typical of protected amino acids and sulfur-containing heterocycles.

Hazard Classification

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

Specific Chemical Hazards

-

Acid Sensitivity: The N-Boc group is acid-labile. Contact with strong acids (HCl, TFA) releases isobutylene gas and the free amine, potentially altering the compound's reactivity profile unexpectedly.

-

Sulfur Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation by air or peroxides, forming sulfoxides (S=O) or sulfones (O=S=O). This degrades purity and interferes with native chemical ligation (NCL) processes.

Emergency Response Workflow

Figure 1: Standardized emergency response protocol for Boc-D-Thz-OH exposure.

Part 4: Storage & Handling Protocols

Proper storage is the primary defense against the degradation of the thiazolidine ring.

Environmental Controls

-

Temperature: Store at +2°C to +8°C . Long-term storage at -20°C is preferred to retard sulfur oxidation.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) . Oxygen exposure accelerates sulfoxide formation.

-

Container: Amber glass or opaque plastic to prevent photo-degradation. Cap must be tight and parafilmed.

Handling Procedure

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation (water acts as a nucleophile and promotes hydrolysis).

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

-

Ventilation: Handle within a certified chemical fume hood to capture dust and potential isobutylene off-gassing if decomposition occurs.

Storage Decision Logic

Figure 2: Decision tree for maximizing shelf-life and preventing hydrolytic degradation.

Part 5: Experimental Application (Synthesis)

Boc-D-Thz-OH is primarily used in Solid Phase Peptide Synthesis (SPPS) as a "masked" cysteine. The thiazolidine ring protects the sulfhydryl group and prevents disulfide formation during chain assembly.

Protocol: Peptide Coupling

This protocol ensures high coupling efficiency while preventing racemization.

-

Activation: Dissolve Boc-D-Thz-OH (3 eq) in DMF. Add HATU (2.9 eq) and DIEA (6 eq).

-

Why: HATU is preferred over DIC for sterically hindered secondary amines like thiazolidine.

-

-

Coupling: Add the activated mixture to the resin-bound free amine. Shake at room temperature for 1–2 hours.

-

Monitoring: Use the Chloranil test (for secondary amines) rather than the Kaiser test. A negative result indicates successful coupling.

Protocol: Ring Opening (Conversion to Cysteine)

Post-synthesis, the thiazolidine ring must be opened to restore the reactive cysteine thiol.

-

Method A (Silver-Mediated): Treat the peptide with AgOAc in water/acetic acid. The silver ion complexes with the sulfur, facilitating hydrolysis.

-

Method B (Methoxyamine): Treat with 0.2 M Methoxyamine·HCl at pH 4.0. This forms an oxime with the formaldehyde byproduct, driving the equilibrium toward the open cysteine form.

Reaction Pathway Diagram

Figure 3: Synthetic workflow from protected building block to active cysteine peptide.

Part 6: References

-

Royal Society of Chemistry. Thiazolidine Protection Strategies in Peptide Synthesis. [Link]

Technical Guide: Strategic Integration of Boc-D-thz-OH in Peptidomimetic Development

Executive Summary

Boc-D-thz-OH ((R)-3-(tert-Butoxycarbonyl)-4-thiazolidinecarboxylic acid) represents a critical tool in the "molecular toolbox" for modern peptide drug design. As a conformationally constrained analogue of D-Proline, it serves a dual purpose: it introduces specific steric restrictions that can lock bioactive conformations (biasing

Physicochemical & Structural Profile[1][2][3][4][5]

Structural Homology and Divergence

Thiazolidine-4-carboxylic acid (Thz) is structurally homologous to Proline (Pro), where the

-

Ring Puckering: The C-S bond length (1.82 Å) is significantly longer than the C-C bond (1.54 Å), altering the ring pucker preferences compared to Proline. This affects the cis/trans isomerization equilibrium of the preceding peptide bond.

-

Lipophilicity: The sulfur atom increases the lipophilicity of the residue, potentially enhancing membrane permeability—a key parameter in drug development.

-

Stereochemistry (D-Isomer): The D-enantiomer (Boc-D-thz-OH) induces "reverse" turn structures (e.g.,

-turn Type I' or II') often required to stabilize receptor-binding loops or disrupt aggregation in amyloidogenic sequences.

Comparative Data: Proline vs. Thiazolidine[3]

| Parameter | Proline (Pro) | Thiazolidine-4-carboxylic acid (Thz) | Impact on Design |

| Ring Atom 4 | Carbon ( | Sulfur (S) | Altered ring geometry & electronics |

| Bond Length (X-C) | 1.54 Å (C-C) | 1.82 Å (S-C) | Thz ring is larger/more flexible |

| Cis/Trans Ratio | ~1:4 (in water) | Higher cis population | Promotes turn formation |

| pKa (COOH) | 1.99 | 1.51 | Thz is more acidic (inductive effect of S) |

| Proteolytic Stability | Moderate | High (esp. D-isomer) | Extended half-life in vivo |

Synthetic Utility & Boc-SPPS Protocol

Strategic Planning

The incorporation of Boc-D-thz-OH is typically performed using Boc-chemistry Solid Phase Peptide Synthesis (SPPS) . While Fmoc chemistry is popular, Boc chemistry is preferred for sequences prone to aggregation or when using acid-sensitive "warheads" that might degrade under the repeated base treatments of Fmoc deprotection.

Key Synthetic Considerations:

-

Coupling Efficiency: The secondary amine of Thz (like Pro) is more sterically hindered than primary amines. High-efficiency coupling reagents (HATU/HOAt) are recommended.

-

Racemization: D-amino acids are prone to racemization if over-activated. Base usage (DIEA/NMM) must be minimized during activation.

-

Thiazolidine Ring Stability: The Thz ring is stable to TFA (used for Boc removal) and HF (used for final cleavage), making it a robust scaffold.

Detailed Experimental Protocol

Note: This protocol assumes a standard Boc-SPPS workflow on a 0.1 mmol scale.

Step 1: Resin Preparation [1]

-

Resin: Use MBHA (4-Methylbenzhydrylamine) resin for C-terminal amides or PAM (Phenylacetamidomethyl) resin for C-terminal acids.

-

Swelling: Swell resin in DCM (Dichloromethane) for 30 min, then wash with DMF (Dimethylformamide).

Step 2: Boc Deprotection (The Cycle)

-

Pre-wash: 1x with 50% TFA in DCM (2 min).

-

Deprotection: Treat with 50% TFA in DCM (20 min). Mechanism: Acidolytic cleavage of the tert-butyl carbamate.

-

Wash: DCM (3x), then IPA (Isopropyl alcohol) (2x), then DCM (3x).

-

Neutralization: 5% DIEA (Diisopropylethylamine) in DCM (2x 5 min). Crucial: Ensure full neutralization of the amine salt.

Step 3: Coupling Boc-D-thz-OH

-

Reagents:

-

Boc-D-thz-OH (3.0 eq)

-

HATU (2.9 eq)

-

HOAt (2.9 eq) - Enhances reaction rate for secondary amines.

-

DIEA (6.0 eq)

-

-

Procedure:

-

Dissolve Boc-D-thz-OH and HATU/HOAt in minimal dry DMF.

-

Add DIEA to activate (solution turns yellow).

-

Immediately add to the resin-bound peptide.

-

Agitate for 2–4 hours (longer than standard AA).

-

Monitoring: Perform a Chloranil Test (standard Kaiser test does not work for secondary amines like Pro/Thz). A blue stain indicates free secondary amine (incomplete coupling).

-

Step 4: Final Cleavage (HF Method)

-

Apparatus: Teflon HF line.

-

Scavengers: p-Cresol (10%) + p-Thiocresol (0.5%). Avoid anisole if possible to prevent S-alkylation artifacts, though Thz is generally stable.

-

Condition: Anhydrous HF at 0°C for 60 min.

-

Work-up: Evaporate HF, precipitate peptide in cold diethyl ether, centrifuge, and lyophilize.

Visualization: Decision Matrix & Workflow

Caption: Workflow for selecting and synthesizing peptides with Boc-D-thz-OH, highlighting the critical QC checkpoint for secondary amines.

Applications in Drug Discovery[4]

Protease Resistance

The "D" configuration of Boc-D-thz-OH renders the peptide bond involving its nitrogen atom largely unrecognizable to endogenous proteases (e.g., trypsin, chymotrypsin). Furthermore, the steric bulk of the sulfur atom in the ring hinders the active sites of prolyl oligopeptidases.

Turn Induction for Receptor Binding

Many bioactive peptides (e.g., Somatostatin analogues, Opioid peptides) rely on a

-

L-Pro typically favors Type I or Type II

-turns. -

D-Thz (like D-Pro) strongly nucleates Type II'

-turns . This specific geometry is often critical for stabilizing "hairpin" motifs in macrocyclic peptides.

Thiazolidine as a "Pseudoproline"